molecular formula C10H9KN2O2S2 B1414052 Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059954-46-8

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B1414052
CAS No.: 2059954-46-8
M. Wt: 292.4 g/mol
InChI Key: GPOFXXWHMKBNOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiophene ring and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Biochemical Analysis

Biochemical Properties

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, the compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This effect is mediated through the modulation of gene expression and the activation of caspases, which are enzymes involved in the execution of apoptosis . In addition, the compound can influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . For example, the thiazole ring can intercalate into the DNA double helix, disrupting the normal base pairing and inhibiting DNA replication and transcription . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA unwinding and replication . These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with beneficial effects at low doses and toxic effects at high doses . These findings underscore the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, determining its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the compound can be directed to the nucleus, where it can interact with DNA and influence gene expression . Similarly, it can be localized to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for the compound’s biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reacted with potassium hydroxide and acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Such as thiophene-2-carboxylic acid.

    Thiazole Derivatives: Such as 2-aminothiazole.

Uniqueness

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combined thiophene and thiazole structures, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFXXWHMKBNOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9KN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 6
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.